4-Amino-N-furan-2-ylmethyl-benzenesulfonamide

Description

Structural Overview and IUPAC Nomenclature

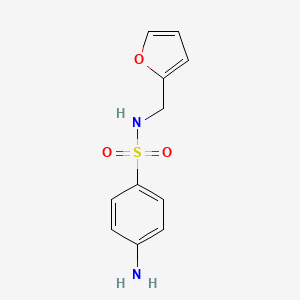

4-Amino-N-furan-2-ylmethyl-benzenesulfonamide possesses the systematic IUPAC name 4-amino-N-(furan-2-ylmethyl)benzenesulfonamide, reflecting its structural composition according to internationally recognized nomenclature standards. The compound carries the molecular formula C11H12N2O3S and exhibits a molecular weight of 252.29 grams per mole, as determined through computational analysis. The Chemical Abstracts Service has assigned this compound the registry number 5626-92-6, providing a unique identifier for chemical database searches and regulatory purposes.

The structural architecture encompasses a benzene ring bearing an amino group at the 4-position and a sulfonamide functional group, with the nitrogen atom of the sulfonamide moiety connected to a furan-2-ylmethyl substituent. The InChI representation InChI=1S/C11H12N2O3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-7,13H,8,12H2 provides a complete description of the molecular connectivity. The corresponding SMILES notation C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)N offers an alternative linear representation of the molecular structure.

| Property | Value |

|---|---|

| Molecular Formula | C11H12N2O3S |

| Molecular Weight | 252.29 g/mol |

| CAS Registry Number | 5626-92-6 |

| PubChem CID | 2056585 |

| IUPAC Name | 4-amino-N-(furan-2-ylmethyl)benzenesulfonamide |

Historical Context and Discovery

The development of this compound occurs within the broader historical context of sulfonamide chemistry, which traces its origins to the early twentieth century research conducted by Paul Josef Jakob Gelmo, who first synthesized sulfanilamide in 1908. The foundational work of Gerhard Domagk in the 1930s established the therapeutic potential of sulfonamide compounds, beginning with his discovery of Prontosil in 1932 and its subsequent recognition as a breakthrough in antimicrobial chemotherapy. This historical foundation provided the scientific framework for the continued exploration of sulfonamide derivatives, including compounds incorporating heterocyclic substituents such as furan rings.

The specific synthesis and characterization of this compound represents a more recent development in sulfonamide chemistry, as evidenced by its first appearance in chemical databases in 2005. The compound was developed through systematic exploration of sulfonamide derivatives containing heterocyclic moieties, following established synthetic methodologies for combining aminobenzenesulfonamide precursors with aldehyde-containing compounds. Research conducted at Jawaharlal Nehru Technological University demonstrated the synthesis of this compound through the condensation reaction between 4-aminobenzenesulfonamide and furan-2-carbaldehyde, yielding the desired product with characteristic physical and chemical properties.

The historical trajectory from Domagk's original discoveries to contemporary sulfonamide research illustrates the continuing relevance of this chemical class. While early sulfonamide research focused primarily on antimicrobial applications, modern investigations have expanded to include coordination chemistry, enzyme inhibition, and specialized therapeutic applications. The incorporation of furan functionality into the sulfonamide framework represents this evolutionary progression, combining established pharmaceutical scaffolds with heterocyclic chemistry to create compounds with enhanced binding properties and coordination capabilities.

Significance in Sulfonamide Chemistry

This compound occupies a significant position within sulfonamide chemistry due to its dual functionality as both a potential bioactive compound and a coordination ligand. The compound demonstrates the versatility of the aminobenzenesulfonamide scaffold in accommodating diverse substituents while maintaining the essential structural features that define sulfonamide chemistry. Research has established that this compound functions as a neutral, bidentate ligand in metal complex formation, coordinating through the azomethine nitrogen and furan oxygen atoms.

The coordination behavior of this compound has been extensively characterized through the synthesis of metal complexes with iron(III), ruthenium(III), cobalt(II), nickel(II), copper(II), palladium(II), zinc(II), cadmium(II), and mercury(II) ions. Spectroscopic analysis reveals that the azomethine group exhibits characteristic stretching frequencies around 1627 reciprocal centimeters in the free ligand, with a downward shift of 15-20 reciprocal centimeters upon metal coordination, confirming nitrogen coordination. The sulfonyl group maintains its characteristic symmetric and asymmetric stretching vibrations at 1160 and 1330 reciprocal centimeters respectively, remaining unshifted in metal complexes, indicating non-participation in coordination.

| Metal Complex | Geometry | Magnetic Behavior |

|---|---|---|

| Iron(III) | Octahedral | Paramagnetic |

| Ruthenium(III) | Octahedral | Paramagnetic |

| Cobalt(II) | Tetrahedral | Paramagnetic |

| Nickel(II) | Square Planar | Diamagnetic |

| Copper(II) | Octahedral | Paramagnetic |

| Palladium(II) | Square Planar | Diamagnetic |

| Zinc(II) | Tetrahedral | Diamagnetic |

| Cadmium(II) | Tetrahedral | Diamagnetic |

| Mercury(II) | Tetrahedral | Diamagnetic |

The biological evaluation of this compound and its metal complexes has revealed antimicrobial activity against both gram-positive and gram-negative bacterial strains, as well as antifungal activity. The parent compound exhibits zone of inhibition measurements ranging from 13 to 30 millimeters against various microbial strains, with particularly notable activity against Aspergillus niger (30 millimeters) and Penicillium rubrum (24 millimeters). Metal complex formation generally enhances antimicrobial activity compared to the free ligand, with the mercury complex demonstrating the highest overall activity across tested organisms.

Relationship to Other Aminobenzenesulfonamide Derivatives

This compound shares structural and functional relationships with numerous other aminobenzenesulfonamide derivatives, representing one member of an extensive family of compounds built upon the foundational sulfanilamide structure. The compound can be directly compared to sulfanilamide itself, which bears the molecular formula C6H8N2O2S and lacks the furan-2-ylmethyl substituent, demonstrating how structural modifications can alter both coordination properties and biological activities.

Related compounds in chemical databases include 4-(furan-2-ylmethylamino)benzenesulfonamide, which differs in the connectivity pattern between the furan moiety and the benzenesulfonamide core. This structural isomer, bearing the PubChem identifier 3059601 and CAS number 76852-01-2, exhibits the same molecular formula C11H12N2O3S but displays different IUPAC naming as 4-(furan-2-ylmethylamino)benzenesulfonamide, reflecting the alternative substitution pattern. The InChI representation InChI=1S/C11H12N2O3S/c12-17(14,15)11-5-3-9(4-6-11)13-8-10-2-1-7-16-10/h1-7,13H,8H2,(H2,12,14,15) illustrates the structural differences between these closely related compounds.

Contemporary research has identified numerous other aminobenzenesulfonamide derivatives with diverse substituent patterns, including pyridinium derivatives of 3-aminobenzenesulfonamide that demonstrate nanomolar-range inhibition of carbonic anhydrase enzymes. These compounds illustrate the continued development of sulfonamide chemistry, incorporating various heterocyclic systems and achieving selective inhibition of specific enzyme isoforms. The synthesis of novel sulfonamide derivatives continues to yield compounds with enhanced antimicrobial activity and reduced bacterial resistance compared to classical sulfonamide drugs.

| Compound | Molecular Formula | Key Structural Feature | CAS Number |

|---|---|---|---|

| This compound | C11H12N2O3S | Furan-2-ylmethyl substitution on nitrogen | 5626-92-6 |

| 4-(furan-2-ylmethylamino)benzenesulfonamide | C11H12N2O3S | Furan-2-ylmethyl substitution on para-amino group | 76852-01-2 |

| Sulfanilamide | C6H8N2O2S | Unsubstituted aminobenzenesulfonamide | 63-74-1 |

| 4-amino-N,N-bis(furan-2-ylmethyl)benzenesulfonamide | C16H16N2O4S | Bis-furan substitution | 7598-18-7 |

Properties

IUPAC Name |

4-amino-N-(furan-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-7,13H,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZYTNDTKOAWSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366069 | |

| Record name | 4-amino-N-(furan-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5626-92-6 | |

| Record name | 4-amino-N-(furan-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Reaction: Sulfonamide Formation

The principal synthesis route involves nucleophilic substitution between 4-aminobenzenesulfonyl chloride and furan-2-ylmethylamine . The reaction proceeds in a two-step mechanism:

- Nucleophilic Attack : The amine group of furan-2-ylmethylamine attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing the chloride ion.

- Deprotonation : A base (e.g., triethylamine or aqueous NaOH) neutralizes the generated HCl, driving the reaction to completion.

Reaction Equation :

$$

\text{C}6\text{H}5\text{SO}2\text{Cl} \, (\text{4-aminobenzenesulfonyl chloride}) + \text{C}5\text{H}7\text{NO} \, (\text{furan-2-ylmethylamine}) \rightarrow \text{C}{11}\text{H}{12}\text{N}2\text{O}_3\text{S} + \text{HCl}

$$

Stepwise Procedure and Optimization

Preparation of Starting Materials

- 4-Aminobenzenesulfonyl Chloride : Synthesized via chlorination of 4-aminobenzenesulfonic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

- Furan-2-ylmethylamine : Commercially available or prepared through reductive amination of furfural using ammonium acetate and sodium cyanoborohydride.

Coupling Reaction

- Solvent System : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for solubilizing both reactants.

- Base : Triethylamine (2.2 equiv.) or aqueous NaOH (10%) is added to scavenge HCl.

- Temperature : Reactions are conducted at 0–5°C initially, then warmed to room temperature for 12–24 hours.

- Work-Up : The crude product is extracted with ethyl acetate, washed with brine, and dried over anhydrous MgSO₄.

- Purification : Recrystallization from ethanol/water (3:1) yields the pure compound as a white crystalline solid.

Advanced Methodologies and Industrial Scalability

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance yield and reduce reaction time. Key parameters include:

- Residence Time : 30–60 minutes.

- Temperature Control : Maintained at 20°C via jacketed reactors.

- Throughput : 50–100 g/hour.

Advantages : Improved heat dissipation, reduced side reactions (e.g., sulfonyl chloride hydrolysis), and consistent product quality.

Analytical Characterization

Post-synthesis validation includes:

Challenges and Mitigation Strategies

Common Side Reactions

Chemical Reactions Analysis

4-Amino-N-furan-2-ylmethyl-benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

4-Amino-N-furan-2-ylmethyl-benzenesulfonamide serves as a reagent in organic synthesis , acting as a building block for more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in synthetic chemistry .

Biology

In biological research, this compound is employed in proteomics studies to investigate protein interactions and functions. Its structural properties allow it to interact with specific molecular targets, potentially altering enzyme activities .

Medicine

The compound is under investigation for therapeutic applications , particularly as a precursor in drug development. Notably, it has shown promise as an inhibitor of human carbonic anhydrases (hCAs), which are critical in various physiological processes .

The following table summarizes key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits human carbonic anhydrases, potentially useful in treating glaucoma. |

| Anticancer Activity | Induces apoptosis in cancer cell lines; shows cytotoxicity with low IC50 values. |

| Cardiovascular Effects | Reduces perfusion pressure and coronary resistance in animal models. |

Case Study 1: Anticancer Properties

A study evaluated the effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting effective inhibition of cancer cell viability through apoptosis induction .

Case Study 2: Cardiovascular Effects

In a rat model, the compound demonstrated a significant reduction in perfusion pressure and coronary resistance compared to control groups. This effect suggests potential therapeutic applications in cardiovascular diseases through mechanisms involving calcium channel modulation .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

Mechanism of Action

The mechanism of action of 4-Amino-N-furan-2-ylmethyl-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Amino-N-furan-2-ylmethyl-benzenesulfonamide can be compared with other similar compounds, such as:

4-[(Furan-2-ylmethyl)-amino]-benzenesulfonamide: Similar structure but with different functional groups, leading to variations in reactivity and applications.

N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide: Another related compound with distinct properties and uses.

Biological Activity

4-Amino-N-furan-2-ylmethyl-benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, therapeutic applications, and research findings, supported by case studies and data tables.

Chemical Structure and Properties

This compound features a furan ring, an amino group, and a benzenesulfonamide moiety, which contribute to its unique biological profile. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of human carbonic anhydrases (hCAs), which are implicated in various physiological processes. Structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its inhibitory potency against specific hCA isoforms .

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis and inhibit tumor growth through the modulation of cell cycle pathways. Its structural similarity to other benzimidazole derivatives indicates potential anticancer properties .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Study 1: Anticancer Properties

A study explored the effects of this compound on different cancer cell lines. Results indicated significant cytotoxicity, with IC50 values in the low micromolar range, suggesting that the compound effectively inhibits cancer cell viability through apoptosis induction .

Case Study 2: Cardiovascular Effects

In a rat model, the compound was shown to decrease perfusion pressure and coronary resistance significantly compared to control groups. This suggests a potential mechanism involving calcium channel modulation, which could lead to therapeutic applications in cardiovascular diseases .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : The compound has been modeled using various computational tools to predict its absorption characteristics across different cell types.

- Metabolism : Initial studies indicate that the compound undergoes metabolic transformations that may influence its biological activity and efficacy.

Q & A

Q. What are the standard synthetic routes and characterization methods for 4-Amino-N-furan-2-ylmethyl-benzenesulfonamide?

The synthesis typically involves reacting benzenesulfonyl chloride derivatives with furan-2-ylmethylamine under controlled alkaline conditions. Post-synthesis characterization employs elemental analysis to confirm purity, complemented by spectroscopic techniques:

- 1H-NMR to verify substitution patterns on the aromatic ring and furan group.

- IR spectroscopy to identify sulfonamide (-SO₂NH-) stretches (~1350–1150 cm⁻¹) and amine (-NH₂) vibrations.

- Mass spectrometry for molecular ion confirmation .

Q. How do physicochemical properties (e.g., solubility, stability) impact experimental design for this compound?

Solubility in polar aprotic solvents (e.g., DMSO) facilitates biological assays, while limited aqueous solubility necessitates solvent optimization for kinetic studies. Stability tests under varying pH and temperature conditions are critical for storage and reaction planning. For example, sulfonamides are prone to hydrolysis under strongly acidic/basic conditions, requiring neutral buffers in biological experiments .

Q. What are the foundational biological activities associated with the sulfonamide-furan hybrid pharmacophore?

The sulfonamide moiety is linked to antimicrobial and anticancer activity via enzyme inhibition (e.g., carbonic anhydrase), while the furan group enhances lipophilicity and membrane permeability. Initial screening should include:

- Antimicrobial assays (e.g., MIC against Gram-positive/negative bacteria).

- Cytotoxicity profiling (e.g., MTT assays on cancer cell lines) .

Advanced Research Questions

Q. How can structural modifications to the furan or sulfonamide groups enhance target selectivity?

- Furan substitution : Introducing electron-withdrawing groups (e.g., nitro) at the 5-position of the furan ring can modulate electronic effects, altering binding affinity to enzymes like dihydrofolate reductase.

- Sulfonamide optimization : Replacing the 4-amino group with a methylsulfonyl moiety improves metabolic stability but may reduce solubility. Computational docking (e.g., AutoDock Vina) can predict steric/electronic compatibility with target active sites .

Q. What crystallographic strategies resolve contradictions in reported hydrogen-bonding networks of sulfonamide derivatives?

Single-crystal X-ray diffraction reveals intermolecular interactions critical for stability. For example, the 4-amino group forms N–H⋯O hydrogen bonds with sulfonyl oxygen atoms, creating a layered supramolecular architecture. Co-crystallization with benzoic acid (1:1 ratio) introduces additional O–H⋯N interactions, stabilizing polymorphic forms. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. How do conflicting bioactivity results in similar sulfonamide derivatives inform mechanistic hypotheses?

Discrepancies in antimicrobial potency across studies may arise from:

- Bacterial strain variability : Efflux pump expression in resistant strains reduces intracellular drug accumulation.

- Experimental conditions : Variations in agar dilution vs. broth microdilution methods affect compound bioavailability. Validate hypotheses via transcriptomic profiling (e.g., RNA-seq) of treated bacterial cultures to identify upregulated resistance genes .

Methodological Notes

- Data Contradiction Analysis : Cross-reference crystallographic data (e.g., CCDC entries) with computational models to reconcile hydrogen-bonding discrepancies.

- Advanced Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra, particularly for furan-proton assignments.

- Biological Replicates : Include ≥3 technical replicates in enzyme inhibition assays to account for batch-to-batch variability in compound purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.